Product packaging for 2-Phenoxyethyl 4-amino-3-hydroxybenzoate(Cat. No.:CAS No. 819870-01-4)

2-Phenoxyethyl 4-amino-3-hydroxybenzoate

Cat. No.: B12514473
CAS No.: 819870-01-4
M. Wt: 273.28 g/mol
InChI Key: OLOWNYIZGPOLLB-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-amino-3-hydroxybenzoate is a synthetic organic compound of significant interest in chemical and pharmaceutical research. It is an ester derivative that incorporates both a 4-aminobenzoate moiety, a well-documented pharmacophore in local anesthetics like benzocaine , and an additional meta-hydroxy group on the benzoate ring. This specific substitution pattern suggests potential for enhanced or novel biological activity and physicochemical properties compared to simpler aminobenzoate esters. The 4-aminobenzoate structure is a fundamental building block in medicinal chemistry, known for its role in balancing solubility and membrane permeability in drug molecules . The presence of the phenoxyethyl group is a structural feature found in various bioactive molecules and may influence the compound's binding affinity and metabolic stability. While the exact applications for this specific derivative are an active area of investigation, its structure indicates potential as a key intermediate in the synthesis of more complex chemical entities. Research applications could include its use as a monomer for synthesizing specialized polymers or liquid crystalline materials, given that related hydroxybenzoate and aminobenzoate derivatives are used in the production of engineering thermoplastics . In life sciences research, it may be investigated for its UV-absorbing properties or as a scaffold in the development of new pharmacological tools, building on the known utility of benzoate esters in drug discovery . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO4 B12514473 2-Phenoxyethyl 4-amino-3-hydroxybenzoate CAS No. 819870-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819870-01-4

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-phenoxyethyl 4-amino-3-hydroxybenzoate

InChI

InChI=1S/C15H15NO4/c16-13-7-6-11(10-14(13)17)15(18)20-9-8-19-12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2

InChI Key

OLOWNYIZGPOLLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC(=C(C=C2)N)O

Origin of Product

United States

Synthesis and Chemical Transformations of 2 Phenoxyethyl 4 Amino 3 Hydroxybenzoate

Synthetic Routes Towards 2-Phenoxyethyl 4-amino-3-hydroxybenzoate

The principal route for obtaining this compound involves the esterification of 4-amino-3-hydroxybenzoic acid with 2-phenoxyethanol (B1175444). This approach necessitates the efficient synthesis of both reactants.

The formation of the ester bond between a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry. iajpr.com For the synthesis of benzoate (B1203000) esters from hydroxybenzoic acids, several strategies can be employed.

One common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and typically requires elevated temperatures and removal of water to drive the equilibrium towards the product.

Alternatively, dehydrating agents or coupling agents can be used. For the esterification of a similar compound, 2-hydroxy-4-amino-benzoic acid, with phenols, methods utilizing phosphorus pentoxide or polyphosphoric acids have been developed. google.com These powerful dehydrating agents facilitate the reaction, often at temperatures above 80°C. google.com

Another approach involves the reaction of the hydroxybenzoic acid with a halogenated derivative of the alcohol in a homogenous liquid phase, facilitated by a non-quaternizable tertiary amine base. google.com This method can proceed under milder conditions and offers an alternative to direct acid-catalyzed esterification.

4-Amino-3-hydroxybenzoic acid is a disubstituted benzoic acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. chemicalbook.com Its preparation can be achieved through several chemical pathways.

A primary and well-documented route to 4-amino-3-hydroxybenzoic acid involves the chemical reduction of a nitro-substituted precursor, specifically 4-nitro-3-hydroxybenzoic acid.

One established method uses tin metal in the presence of concentrated hydrochloric acid. prepchem.com In this process, the nitro group is reduced to an amine. The reaction initially forms a double tin salt, which is isolated and then treated with hydrogen sulfide (B99878) to remove the tin, yielding the hydrochloride salt of the desired product. The free base is subsequently precipitated by adding a sodium acetate (B1210297) solution, affording a yield of approximately 60%. prepchem.com

A more modern and cleaner alternative is catalytic hydrogenation. This method employs a catalyst, such as palladium on activated charcoal (Pd/C), and a hydrogen source to reduce the nitro group. The reaction is typically carried out in a solvent like methanol (B129727) at room temperature under a hydrogen atmosphere and proceeds to completion overnight. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 4-amino-3-hydroxybenzoic Acid via Nitro-Reduction

FeatureTin/HCl ReductionCatalytic Hydrogenation
Precursor 4-nitro-3-hydroxybenzoic acid4-nitro-3-hydroxybenzoic acid
Reagents Tin (Sn), Hydrochloric Acid (HCl)Palladium on Charcoal (Pd/C), Hydrogen (H₂)
Conditions Heating on a water bathRoom temperature, H₂ atmosphere
Workup Removal of tin via hydrogen sulfide precipitationFiltration to remove catalyst
Yield ~60% prepchem.comNot specified, but generally high
Notes Generates metallic wasteCatalyst can be recovered and reused

Alternative synthetic strategies involve introducing the hydroxyl and amino groups onto the benzoic acid ring through different sequences.

A biotechnological approach involves the direct hydroxylation of 4-aminobenzoic acid. A patented process describes using a microorganism that produces a polypeptide with 4-hydroxybenzoic acid hydroxylase activity to convert 4-aminobenzoic acid into 3-hydroxy-4-aminobenzoic acid. google.com This enzymatic method represents a greener alternative to traditional chemical synthesis.

Another strategy involves the synthesis of an isomer, 3-amino-4-hydroxybenzoic acid, which begins with 3-nitro-4-chlorobenzoic acid. google.com The chloro group is first substituted by a hydroxyl group via reaction with sodium hydroxide (B78521) at elevated temperatures. The resulting 4-hydroxy-3-nitrobenzoic acid is then subjected to catalytic hydrogenation using a Pd/C catalyst under hydrogen pressure to reduce the nitro group, yielding the final product. google.com This sequence of nucleophilic aromatic substitution followed by reduction could theoretically be adapted for other isomers.

2-Phenoxyethanol, also known as ethylene (B1197577) glycol monophenyl ether, is a high-boiling oily liquid that serves as the alcohol component in the target ester. chemicalbook.com Its synthesis is well-established in industrial and laboratory settings.

The most common industrial method involves the reaction of phenol (B47542) with ethylene oxide in a basic medium, a process first described in the late 19th century. chemicalbook.comacs.org This reaction can be catalyzed by bases such as sodium hydroxide or sodium acetate at approximately 20°C and slightly elevated pressure. chemicalbook.com

A more recent and alternative route utilizes ethylene carbonate as the source of the hydroxyethyl (B10761427) group. This process involves heating phenol and ethylene carbonate, often without a solvent. rsc.orgprepchem.com Catalysts such as potassium fluoride (B91410) can be used, with reactions at 160°C giving near-quantitative conversion. prepchem.com Heterogeneous catalysts like Na-mordenite have also been investigated to create a more environmentally friendly process, allowing for total selectivity to 2-phenoxyethanol at up to 75% phenol conversion. rsc.org

Table 2: Overview of Synthetic Methods for 2-Phenoxyethanol

MethodReactantsCatalyst/ConditionsKey Features
Ethylene Oxide Process Phenol, Ethylene OxideSodium hydroxide or Sodium acetate; 20°C, 0.2-0.25 MPa chemicalbook.comTraditional industrial method. chemicalbook.comacs.org
Ethylene Carbonate Process Phenol, Ethylene CarbonatePotassium fluoride; 160°C prepchem.comHigh conversion, avoids handling gaseous ethylene oxide. prepchem.com
Heterogeneous Catalysis Phenol, Ethylene CarbonateNa-mordenite; 210°C, solventless rsc.orgAlternative to homogeneous catalysis, catalyst can be recycled. rsc.org

The final and crucial step in the synthesis is the esterification of 4-amino-3-hydroxybenzoic acid with 2-phenoxyethanol. The optimization of this specific reaction is critical for achieving high yield and purity, as the presence of three functional groups (carboxyl, amino, and phenolic hydroxyl) on the acid moiety can lead to side reactions.

Based on methods used for similar compounds, several catalytic systems can be considered. The use of a strong dehydrating agent like polyphosphoric acid (PPA), which is effective for esterifying 2-hydroxy-4-aminobenzoic acid, could be a viable option. google.com The reaction would likely require heating a mixture of the acid, the alcohol, and PPA to temperatures between 80°C and 120°C. google.com The ratio of reactants and the concentration of the catalyst would need to be carefully controlled to maximize yield. google.com

Standard acid catalysis (Fischer esterification) using mineral acids like H₂SO₄ could also be employed, though this might require protection of the potentially acid-sensitive amino group to prevent side reactions and ensure selectivity towards esterification at the carboxylic acid site.

Another potential route is to adapt the methodology of reacting the acid with a halogenated version of the alcohol (e.g., 2-phenoxyethyl chloride) in the presence of a non-nucleophilic base. google.com This would involve a different synthetic intermediate but could offer an alternative pathway under potentially milder conditions.

Optimization would involve screening various catalysts, adjusting the reaction temperature and time, and employing an appropriate solvent to facilitate the reaction while minimizing the formation of by-products. The molar ratio of 2-phenoxyethanol to 4-amino-3-hydroxybenzoic acid may also be adjusted, with an excess of the alcohol potentially improving the yield of the desired ester.

Table 3: Potential Reaction Conditions for the Esterification Step

ParameterPotential Conditions & CatalystsRationale/Considerations
Catalyst Polyphosphoric Acid (PPA) google.com, Sulfuric Acid (H₂SO₄), Tertiary Amines google.comPPA acts as both catalyst and dehydrating agent. H₂SO₄ is a classic Fischer catalyst. Amines are used for reactions with halo-derivatives.
Temperature 80 - 120°C or higherRequired to overcome the activation energy and drive the dehydration reaction.
Solvent High-boiling non-reactive solvent (e.g., Toluene, Xylene) or solventlessA solvent can aid in heat transfer and azeotropic removal of water.
Reactant Ratio Excess of 2-phenoxyethanolCan shift the reaction equilibrium towards the product side.
Selectivity Potential need for protecting groupsThe amino and phenolic hydroxyl groups may react under certain conditions, requiring a protection-deprotection sequence for higher purity.

Purification Techniques in the Synthesis of Benzoate Esters

The synthesis of benzoate esters, including this compound, typically results in a crude product that requires purification to remove unreacted starting materials, catalysts, and byproducts. A variety of standard and advanced purification techniques are employed to achieve the desired purity of the final ester.

Commonly, the purification process begins with an aqueous work-up. The reaction mixture is often transferred to a separatory funnel and washed with water or a mild aqueous base, such as a sodium bicarbonate solution, to neutralize any remaining acidic catalysts or unreacted benzoic acid. tcu.edu This is followed by washing with a saturated sodium chloride solution (brine) to reduce the water content in the organic layer. tcu.edu The organic layer, containing the crude ester, is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. tcu.edu

For less volatile esters, simple or fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for purification. google.comquora.com This technique separates the desired ester from non-volatile impurities and solvents with different boiling points. google.comquora.com The choice between simple and fractional distillation depends on the boiling point differences between the ester and the impurities.

Crystallization is another powerful purification method, particularly for solid esters. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure ester crystallizes out, leaving impurities dissolved in the mother liquor. sserc.org.uk The choice of solvent is critical and is determined by the solubility profile of the ester.

Chromatographic techniques are also widely used for the purification of benzoate esters, especially for complex mixtures or when high purity is required. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a common method. The separation is based on the differential adsorption of the components of the mixture to the stationary phase as a mobile phase (eluent) is passed through the column.

For industrial-scale production, more advanced techniques such as melt crystallization and distillation in dividing wall columns may be employed for the purification of benzoic acid and its derivatives. epo.org

Table 1: Common Purification Techniques for Benzoate Esters

TechniquePrinciple of SeparationTypical Application
Extraction/Washing Differential solubility in immiscible liquidsRemoval of acidic/basic impurities and water-soluble byproducts. tcu.edu
Distillation (Simple/Fractional/Vacuum) Differences in boiling pointsSeparation of volatile esters from non-volatile impurities or other volatile components. google.comquora.com
Crystallization Difference in solubility at different temperaturesPurification of solid esters. sserc.org.uk
Column Chromatography Differential adsorption on a solid supportHigh-purity separations and purification of complex mixtures.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amino group, the phenolic hydroxyl group, and the ester linkage. These sites allow for a range of chemical modifications, making the compound a versatile intermediate in organic synthesis.

The amino group on the aromatic ring is a nucleophilic site that can readily undergo various chemical transformations.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For instance, reaction with acetyl chloride would yield the N-acetyl derivative. This reaction is often used to protect the amino group during subsequent chemical modifications.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a more controlled method for introducing alkyl groups.

The phenolic hydroxyl group is another reactive site within the molecule.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. quora.com

Esterification: The hydroxyl group can be esterified by reacting it with an acyl chloride or anhydride. This would result in a di-ester derivative of the parent molecule.

The ester linkage is susceptible to nucleophilic attack, leading to cleavage of the ester bond.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid (4-amino-3-hydroxybenzoic acid) and 2-phenoxyethanol under either acidic or basic conditions. sserc.org.uk Basic hydrolysis, or saponification, using a base like sodium hydroxide, is a common method. sserc.org.uk

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the 2-phenoxyethyl group can be exchanged with another alkyl group from the alcohol. This process, known as transesterification, allows for the synthesis of different esters of 4-amino-3-hydroxybenzoic acid.

The phenoxyethyl portion of the molecule also offers sites for chemical modification. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the conditions would need to be carefully controlled to avoid reactions on the more activated aminobenzoate ring. The ethyl linker is generally less reactive.

The multifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The parent compound, 4-amino-3-hydroxybenzoic acid, is a known building block in the preparation of various pharmaceutical compounds. chemicalbook.com For instance, derivatives of aminobenzoic acids are important intermediates for the synthesis of heterocyclic compounds with pharmacological activity, such as benzimidazoles. nih.gov The ability to selectively modify the amino, hydroxyl, and ester groups allows for the stepwise construction of intricate molecular architectures. For example, the amino and hydroxyl groups can be used to form heterocyclic rings, while the ester group can be modified to attach other functionalities or to tune the molecule's physical properties.

Table 2: Potential Chemical Transformations of this compound

Functional GroupReaction TypeReagents and ConditionsProduct Type
Amino Group AcylationAcyl chloride/anhydride, baseN-acyl derivative
Amino Group AlkylationAlkyl halide, base or Reductive amination (aldehyde/ketone, reducing agent)N-alkyl derivative
Hydroxyl Group EtherificationBase, alkyl halide (Williamson ether synthesis)Ether derivative
Hydroxyl Group EsterificationAcyl chloride/anhydride, baseDi-ester derivative
Ester Linkage HydrolysisAcid or base (e.g., NaOH), heatCarboxylic acid and alcohol. sserc.org.uk
Ester Linkage TransesterificationAlcohol, acid or base catalystDifferent ester derivative

Pre Clinical Pharmacological Investigations of 2 Phenoxyethyl 4 Amino 3 Hydroxybenzoate

In vitro Biological Activity Assessments

No studies detailing the in vitro biological activity of 2-Phenoxyethyl 4-amino-3-hydroxybenzoate were identified.

Antimicrobial Efficacy Studies

Specific data on the efficacy of this compound against bacterial or fungal pathogens is not available in the reviewed scientific literature.

Antibacterial Activity against Gram-Positive Organisms (e.g., Staphylococcus aureus)

There are no published research findings on the activity of this compound against Staphylococcus aureus or other Gram-positive organisms.

Antibacterial Activity against Gram-Negative Organisms (e.g., Escherichia coli, Klebsiella pneumoniae)

Information regarding the antibacterial effects of this compound on Escherichia coli, Klebsiella pneumoniae, or any other Gram-negative bacteria is not present in the available scientific records.

Antifungal Activity against Fungal Pathogens (e.g., Microsporum canis, Trichophyton rubrum)

There is no available data from studies investigating the antifungal potential of this compound against Microsporum canis, Trichophyton rubrum, or other fungal pathogens.

Antioxidant Activity Evaluations

No studies have been published that evaluate the antioxidant properties of this compound.

Free Radical Scavenging Assays (e.g., DPPH assay)

Due to a lack of specific data on this compound, the following section discusses the free radical scavenging activities of related compounds.

The antioxidant potential of compounds structurally related to this compound has been explored through various assays, including the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) and 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. For instance, a series of synthesized 2-aryl benzothiazole (B30560) derivatives demonstrated significant radical scavenging capabilities. The antioxidant activity was generally more pronounced in the ABTS assay compared to the DPPH assay.

Similarly, studies on new mono acid esters synthesized from the reaction of benzoic acid and mono-hydroxybenzoic acids with 2-phenoxyethanol (B1175444) revealed varying degrees of free radical scavenging activity. researchgate.netresearchgate.net The antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives have also been investigated, with 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives showing an increase in superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. nih.gov The addition of a chlorine atom to the methyl-phenoxy moiety, however, was found to decrease these antioxidant properties. nih.gov Furthermore, 4-aminobenzoic acid (PABA) and its derivatives have been recognized for their role as scavengers of reactive oxygen species. mdpi.com

Lipid Peroxidation Inhibition Models

Specific studies on the inhibition of lipid peroxidation by this compound are not available in the reviewed literature. However, the structural components of this molecule suggest a potential for such activity.

Lipid peroxidation is a critical process of oxidative damage involving the degradation of lipids, which can lead to cellular damage. Phenolic compounds, which include hydroxybenzoate derivatives, are known for their antioxidant properties and their ability to inhibit lipid peroxidation. The mechanism of action often involves the donation of a hydrogen atom from the phenolic hydroxyl group to chain-carrying peroxyl radicals, thus terminating the chain reaction of lipid peroxidation. The presence of the 4-amino and 3-hydroxy substituents on the benzoate (B1203000) ring of the target compound could contribute to its potential antioxidant and lipid peroxidation inhibitory effects.

Cellular Proliferation and Cytotoxicity Assays (e.g., against cancer cell lines like MCF-7, HepG-2, A2780, MDA-MB-231)

While direct cytotoxic data for this compound is unavailable, numerous studies have reported the cytotoxic and antiproliferative effects of related hydroxybenzoate and aminobenzoic acid derivatives against various cancer cell lines.

For example, Schiff bases derived from 4-aminobenzoic acid have shown notable cytotoxicity against the human liver cancer cell line HepG2, with some derivatives exhibiting IC50 values of 15.0 µM or lower. mdpi.comnih.govresearchgate.net In another study, hydroxybenzoate magnesium analogues demonstrated dose-dependent growth inhibition in HT-1080 human fibrosarcoma cells. oatext.com The cytotoxicity of p-hydroxybenzoate esters, or parabens, has been evaluated in MCF7 breast cancer cells, with methylparaben being significantly less toxic than its butyl and benzyl (B1604629) counterparts. nih.gov

The natural product 7-hydroxy-3,4-dihydrocadalene, isolated from Heterotheca inuloides, inhibited the viability of MCF7 cells in a concentration- and time-dependent manner. nih.gov Furthermore, a series of hydroxyxanthones were evaluated for their anticancer activity against the HepG2 cell line, with 1,3,6,8-tetrahydroxyxanthone being the most active, showing an IC50 value of 9.18 µM. pandawainstitute.com Prenylated flavonoids, including xanthohumol (B1683332) and its aurone (B1235358) derivative, have also displayed significant antiproliferative activity against a panel of human cancer cell lines, including MCF-7, with greater cytotoxicity against cancer cells compared to normal cell lines. mdpi.com

Table 1: Cytotoxicity of Related Compounds against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
4-Aminobenzoic acid Schiff basesHepG2≥ 15.0 mdpi.comnih.govresearchgate.net
1,3,6,8-TetrahydroxyxanthoneHepG29.18 pandawainstitute.com
Xanthone (unsubstituted)HepG285.3 pandawainstitute.com
XanthohumolMCF-7~5 mdpi.com
(Z)-6,4′-dihydroxy-4-methoxy-7-prenylauroneMCF-7~10 mdpi.com

Enzyme Inhibition Studies (e.g., ecto-5'-nucleotidase, dihydrofolate reductase for related compounds)

Specific enzyme inhibition data for this compound is not available. However, derivatives of its core structures, aminobenzoic acid and benzoic acid, have been shown to inhibit various enzymes.

Para-aminobenzoic acid (PABA) derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. mdpi.com For instance, certain carboxamide-based derivatives of PABA act as non-competitive inhibitors of these enzymes. mdpi.com

Furthermore, structural analogues of PABA, such as sulfonamides, are well-known inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. nih.gov This inhibition forms the basis of their antibacterial action. nih.gov More complex aminobenzoate analogs have also been developed as enzyme inhibitors. For example, 3-((4-nitronaphthalen-1-yl)amino)benzoic acid has been identified as a competitive inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer drug resistance. nih.gov

Receptor Binding Affinity Profiling (e.g., sodium ion channels, sigma receptors, S1P1 receptors for related compounds)

There is no specific information on the receptor binding affinity of this compound. The following data pertains to related benzoate derivatives.

Studies on Xenopus benzoate nuclear hormone receptors, BXRalpha and BXRbeta, have shown that these receptors can be activated by several benzoate derivatives. nih.gov For example, 4-hydroxy-butylbenzoate acts as an agonist for both receptors, while other derivatives like 4-amino-butylbenzoate show selective agonist activity for BXRalpha and act as antagonists on BXRbeta. nih.gov

In a different context, C-benzoyl-1,2,3-triazole derivatives have been tested for their ability to displace [3H]flunitrazepam from bovine brain membranes, indicating an interaction with the benzodiazepine (B76468) receptor. nih.gov Compounds with neutral and lipophilic substituents, such as phenethyl and cyclohexyl groups, demonstrated the highest activity in this assay. nih.gov These findings suggest that benzoate and related structures can interact with specific receptor binding sites, although the profile for this compound remains to be determined.

In vivo Animal Model Studies (Non-Clinical Therapeutic Efficacy)

Models for Antimicrobial Activity

While specific in vivo antimicrobial studies for this compound were not found, extensive in vitro research on related compounds highlights their potential antimicrobial efficacy.

Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM. mdpi.comnih.govresearchgate.net These compounds also exhibit potent broad-spectrum antifungal properties. mdpi.comnih.govresearchgate.net

Salicylanilide benzoates have shown significant in vitro antibacterial activity, particularly against Gram-positive bacteria, with MIC values ≥0.98 μmol/L. nih.govnih.gov The most active compounds in this series were 5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate and 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzoate. nih.govnih.gov

Other heterocyclic derivatives, such as those based on 1,2,4-triazole (B32235) and pyrazole-4-carbonitrile, have also been synthesized and evaluated for their antimicrobial properties. acs.org Azopyrazole carbonitrile derivatives, in particular, displayed a broad range of activity against both bacteria and yeasts. acs.org Additionally, aurones containing an imidazole (B134444) moiety have been reported to possess antifungal and antibacterial activities. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Related Compounds

Compound/Derivative ClassTarget Organism(s)MIC RangeReference
4-Aminobenzoic acid Schiff basesMRSA, Fungi≥ 15.62 µM, ≥ 7.81 µM mdpi.comnih.govresearchgate.net
Salicylanilide benzoatesGram-positive bacteria≥ 0.98 µmol/L nih.govnih.gov

Models for Analgesic Properties (e.g., pain relief in animal models)

Research into the analgesic properties of compounds structurally similar to this compound has been conducted, often in conjunction with investigations into their anticonvulsant activities. For instance, certain N-[(phenoxy)alkyl]aminoalkanol derivatives that demonstrated significant anticonvulsant effects were subsequently evaluated for their potential to alleviate pain. nih.gov

One of the standard models used for assessing analgesic properties is the formalin test in mice, which induces a biphasic pain response and is sensitive to both centrally and peripherally acting analgesics. In a study evaluating a series of N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols, compounds with promising anticonvulsant profiles were selected for further analysis in the formalin test for neurogenic pain. nih.gov The results from these studies on related compounds suggest that the broader chemical class to which this compound belongs warrants investigation for potential analgesic effects.

It is important to note that while these findings for related structures are encouraging, dedicated studies on this compound are necessary to determine its specific analgesic profile.

Models for Anticonvulsant Activity (based on related phenoxyethyl aminoalkanols)

A significant body of research exists on the anticonvulsant properties of phenoxyethyl aminoalkanols, a class of compounds closely related to this compound. These investigations have utilized standard preclinical models of epilepsy to identify and characterize the anticonvulsant potential of these molecules. The most common models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the 6 Hz psychomotor seizure test, which represent different types of seizure activity.

Studies on various N-[(phenoxy)alkyl]aminoalkanols have demonstrated their efficacy in these models. nih.govnih.gov For example, new derivatives of N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols have been synthesized and evaluated, showing promising activity in the MES, maximal electroshock seizure threshold (MEST), and pentylenetetrazol (PTZ) tests. nih.gov The neurotoxicity of these compounds is also typically assessed using tests like the rotarod assay to determine a therapeutic index. nih.gov

The mechanism of action for some of these active phenoxyethyl aminoalkanol derivatives is thought to involve interaction with sigma (σ) and serotonin (B10506) (5-HT) receptors. nih.gov The following table summarizes representative data from studies on related phenoxyethyl aminoalkanol compounds.

Compound TypeAnimal ModelTestEfficacy
N-[(phenoxy)alkyl]aminoalkanolsMice, RatsMaximal Electroshock (MES) TestSeveral compounds showed significant protection against seizures. nih.govresearchgate.net
N-[(phenoxy)alkyl]aminoalkanolsMiceSubcutaneous Pentylenetetrazol (scPTZ) TestSome derivatives exhibited activity, indicating a potential to raise seizure threshold. nih.gov
Phenoxyethyl aminoalkanolsMice6 Hz Seizure TestCertain analogs were found to be active in this model of drug-resistant seizures. nih.gov
N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanolsMiceFormalin TestA promising anticonvulsant from this series also showed analgesic effects in a neurogenic pain model. nih.gov

This table is illustrative and based on findings from studies on related compounds, not on this compound itself.

Models for Anti-proliferative Effects (e.g., tumor growth inhibition in animal models, for related compounds)

The anti-proliferative potential of compounds related to this compound, specifically derivatives of aminobenzoic acid, has been an area of active research. Para-aminobenzoic acid (PABA) and its derivatives have been investigated for various therapeutic applications, including their potential as anti-neoplastic agents. nih.gov

Studies have shown that certain derivatives of p-aminobenzoic acid can exhibit strong antiproliferative activity against human cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range. nih.gov The mechanisms underlying these effects can be diverse and may involve the inhibition of key cellular pathways involved in cancer cell growth and survival. For instance, some aminobenzoic acid analogs have been designed to target specific enzymes or receptors that are overexpressed in cancer cells. nih.govnih.gov

While direct anti-proliferative studies on this compound are not available, the documented activity of related aminobenzoic acid derivatives suggests that this could be a fruitful area for future investigation. The combination of the aminobenzoic acid moiety with a phenoxyethyl group could lead to novel compounds with interesting anti-cancer properties.

Compound ClassCell Line(s)Observed Effect
p-Aminobenzoic Acid AnalogsHuman Cancer CellsStrong antiproliferative activity with IC50 values < 10 µM for some derivatives. nih.gov
N-(4-((3-Methoxyphenyl) carbamoyl)phenyl) nicotinamideThree cancer cell linesNoticeable in vitro VEGFR-2 inhibitory effect and a significant increase in caspase-3 levels. nih.gov

This table is based on findings from studies on related aminobenzoic acid derivatives and does not represent data for this compound.

Mechanistic Elucidation of 2 Phenoxyethyl 4 Amino 3 Hydroxybenzoate S Biological Activities

Molecular Targets and Pathways of Action

The precise molecular targets and pathways of action for 2-Phenoxyethyl 4-amino-3-hydroxybenzoate are not well-documented in current scientific literature. However, analysis of related compounds provides some potential areas for future investigation.

Interaction with Ion Channels (e.g., voltage-gated sodium channels)

There is no specific information available in the reviewed scientific literature detailing the interaction of this compound with ion channels, including voltage-gated sodium channels. While some molecules with a phenoxyethyl moiety are known to act as local anesthetics, which can involve the blockade of sodium channels, no such activity has been documented for this specific compound. Studies on unrelated pyrimidine (B1678525) derivatives have shown they can act as sodium channel blockers, but this cannot be extrapolated to this compound nih.gov.

Disruption of Microbial Cell Wall Synthesis

The scientific literature lacks any direct evidence to suggest that this compound disrupts microbial cell wall synthesis. While some antimicrobial agents exert their effects through this mechanism, this has not been identified as a mode of action for this compound.

Inhibition of Key Metabolic Pathways in Microorganisms

While there is no direct research on the inhibitory effects of this compound on microbial metabolic pathways, studies on its core structure, 4-amino-3-hydroxybenzoic acid, provide some insight into how related compounds are metabolized by microorganisms.

In a notable study, the metabolic pathway of 4-amino-3-hydroxybenzoic acid was elucidated in Bordetella sp. strain 10d. nih.gov This bacterium metabolizes the compound via a meta-cleavage pathway, initiated by the conversion to 2-hydroxymuconic 6-semialdehyde. nih.gov This differs from the typical hydrolytic route seen with other aminophenols. nih.gov The key enzymes identified in this pathway are detailed in the table below.

EnzymeIntermediate Substrate/Product
2-hydroxymuconic 6-semialdehyde dehydrogenase2-hydroxymuconic 6-semialdehyde
4-oxalocrotonate tautomerase4-oxalocrotonic acid
4-oxalocrotonate decarboxylase2-oxopent-4-enoic acid
2-oxopent-4-enoate hydratase4-hydroxy-2-oxovaleric acid

The final product of this metabolic cascade is pyruvic acid. nih.gov This detailed understanding of the degradation of the parent acid could inform future studies on whether this compound or its metabolites might interact with or inhibit these or similar microbial metabolic pathways.

Modulation of Oxidative Stress Pathways

There is no specific information available regarding the modulation of oxidative stress pathways by this compound. While phenolic compounds are often studied for their antioxidant properties, the specific activity of this compound has not been characterized.

Enzymatic Inhibition Mechanisms

Specific enzymatic inhibition mechanisms for this compound have not been documented. However, research on structurally similar compounds provides some context. For example, a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which share the aryloxyethyl and benzoate (B1203000) features, have been synthesized and evaluated for antimycobacterial activity. nih.gov Some of these compounds displayed notable activity against M. avium subsp. paratuberculosis and M. intracellulare. nih.gov The study also investigated their effect on photosynthetic electron transport in spinach chloroplasts, finding that some derivatives could uncouple phosphorylation from electron transport, suggesting an interaction with membrane-bound enzyme complexes. nih.gov

Cellular Uptake and Distribution Mechanisms in Pre-clinical Models

The cellular uptake and distribution of xenobiotic compounds like this compound are governed by their physicochemical properties. The lipophilicity, molecular size, and charge of the molecule will dictate its ability to cross cellular membranes.

Compounds with similar structures, such as other benzoate derivatives, can be substrates for various transporters. For instance, organic anion transporters (OATs) and organic cation transporters (OCTs) are involved in the transport of a wide range of molecules across cellular membranes. The presence of both an amino and a carboxyl group in the 4-amino-3-hydroxybenzoate moiety suggests that it could potentially interact with amino acid or other solute carrier (SLC) transporters.

In pre-clinical models, the distribution of a compound is often assessed using techniques like whole-body autoradiography or liquid chromatography-mass spectrometry (LC-MS) analysis of tissues. These studies would reveal the extent of accumulation in various organs and tissues, providing insights into potential sites of action or toxicity.

Table 1: Predicted Physicochemical Properties and Potential Transport Mechanisms of this compound

PropertyPredicted Value/CharacteristicImplication for Cellular Uptake and Distribution
LogP (Lipophilicity) Moderately LipophilicLikely to cross cell membranes via passive diffusion.
Molecular Weight ~273.29 g/mol Small enough for passive diffusion and potential transporter-mediated uptake.
Functional Groups Amine, Hydroxyl, Ester, EtherPotential for interaction with various cellular transporters and metabolic enzymes.
Potential Transporters OATs, OCTs, Amino Acid TransportersCould be actively transported into or out of cells, influencing tissue distribution.

Impact on Cellular Processes (e.g., membrane excitability, growth inhibition, apoptosis induction)

The biological effects of this compound would be contingent on its intracellular targets.

Membrane Excitability: Compounds with a phenoxyethyl group can sometimes interact with ion channels embedded in the cell membrane. For example, they could modulate the activity of sodium, potassium, or calcium channels, thereby altering membrane potential and excitability. This is a common mechanism for local anesthetics and some antiarrhythmic drugs.

Growth Inhibition: Many compounds containing phenolic and aminobenzoic acid structures have been investigated for their antiproliferative effects. These effects can be mediated through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or by interfering with signaling pathways that control cell growth, like the MAPK or PI3K/Akt pathways.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a desirable characteristic for anti-cancer agents. Structurally related compounds have been shown to induce apoptosis by causing DNA damage, increasing the production of reactive oxygen species (ROS) leading to oxidative stress, or by directly activating the caspase cascade. The presence of the hydroxyl and amino groups on the benzene (B151609) ring could be important for such activities.

Table 2: Potential Impacts of this compound on Cellular Processes

Cellular ProcessPotential Mechanism of ActionPotential Outcome
Membrane Excitability Modulation of ion channel function (e.g., Na+, K+, Ca2+ channels).Altered neuronal or cardiac function.
Growth Inhibition Inhibition of cell cycle enzymes (e.g., CDKs); Interference with growth factor signaling.Cytostatic or cytotoxic effects on proliferating cells.
Apoptosis Induction Induction of oxidative stress (ROS production); DNA damage; Caspase activation.Elimination of damaged or cancerous cells.

Further empirical studies are essential to determine the specific molecular targets and to validate these potential mechanisms of action for this compound.

Structure Activity Relationship Sar Studies and Analog Development

Influence of the Phenoxyethyl Moiety on Bioactivity

The phenoxyethyl moiety is a significant contributor to the molecule's properties, influencing its interaction with biological targets through steric, electronic, and hydrophobic effects.

The length and substitution of the alkyl chain within the phenoxyethyl group are pivotal in determining the compound's interaction with receptor binding sites. Altering the ethylene (B1197577) linker to a longer or shorter alkyl chain would impact the molecule's conformational flexibility and its ability to orient itself optimally within a binding pocket.

The ether linkage in the phenoxyethyl moiety provides a degree of rotational freedom, allowing the phenoxy ring to adopt various conformations. This flexibility can be crucial for achieving an optimal fit with a biological target. The oxygen atom of the ether can also act as a hydrogen bond acceptor, further contributing to the binding interactions. Replacing the ether linkage with a more rigid or a more flexible linker would likely have a significant impact on the compound's bioactivity by altering its conformational landscape.

Impact of the Benzoate (B1203000) Ester Linkage

The benzoate ester linkage serves as a critical connection between the phenoxyethanol (B1677644) portion and the substituted phenyl ring. Its chemical nature is a key determinant of the compound's stability and its potential to act as a prodrug.

Modification of the ester group, for example, by converting it to an amide or a thioester, can have profound effects on the molecule's biological activity. Such changes would alter the electronic distribution, hydrogen bonding capabilities, and susceptibility to enzymatic cleavage. For instance, replacing the ester with an amide could introduce a hydrogen bond donor and change the geometry of the linkage, potentially leading to different binding interactions. nih.gov

The following table illustrates the conceptual impact of modifying the ester linkage based on general principles of medicinal chemistry:

Modification Potential Impact on Bioactivity
Ester (Original)Susceptible to hydrolysis by esterases, potentially acting as a prodrug.
AmideIncreased stability against hydrolysis, introduces a hydrogen bond donor.
ThioesterMore reactive than esters, may alter binding and reactivity.
Reversed EsterChanges the orientation of the carbonyl and oxygen atoms, affecting hydrogen bonding.

Contribution of the 4-Amino-3-hydroxy Phenyl Moiety

The 4-amino-3-hydroxy substitution pattern on the phenyl ring is a crucial pharmacophore, likely responsible for key interactions with the biological target.

The following table outlines the potential consequences of positional isomerism of the amino and hydroxyl groups:

Isomer Substitution Pattern Potential Impact on Bioactivity
Original Compound4-amino-3-hydroxySpecific hydrogen bonding pattern and electronic distribution.
Isomer 13-amino-4-hydroxyAltered hydrogen bonding capabilities and potential for new interactions.
Isomer 22-amino-3-hydroxyDifferent intramolecular hydrogen bonding, affecting conformation and binding.
Isomer 34-amino-2-hydroxySignificant change in the molecule's electronic and steric properties.

Substitution Effects on the Phenyl Ring (e.g., halogens, alkyl groups)

Modifications to the phenoxy ring of the parent structure can significantly influence the compound's properties. In a study on related 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, various substitutions were made on the phenoxy group. nih.govnih.gov The introduction of methoxy (B1213986) groups, for instance, was found to impact the antimycobacterial activity of the resulting compounds. nih.gov Specifically, derivatives with 2,6-dimethoxy, 4-methoxy, and 2-methoxy substitutions on the phenoxy ring demonstrated notable activity against M. avium subsp. paratuberculosis and M. intracellulare. nih.gov These findings suggest that the electronic and steric properties of substituents on the phenoxy ring play a critical role in the biological activity of this class of compounds.

Importance of the Hydroxyl Group for Antioxidant and Antimicrobial Activity

The hydroxyl (-OH) group is a cornerstone of the antioxidant activity observed in many phenolic compounds. researchgate.netnih.gov This functional group can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage. nih.govnih.gov The number and position of hydroxyl groups on an aromatic ring are strongly correlated with antioxidant potential. researchgate.netnih.gov Phenolic acids, such as the parent 4-amino-3-hydroxybenzoic acid, are known antioxidants. researchgate.net Studies on various hydroxybenzoic acids and their derivatives have consistently shown that the phenolic hydroxyl group is the core of their antioxidant capability. researchgate.netresearchgate.net For example, gallic acid, with three hydroxyl groups, exhibits very high antioxidant activity. researchgate.net The presence of the hydroxyl group ortho to the amino group in the 2-Phenoxyethyl 4-amino-3-hydroxybenzoate structure is therefore predicted to be essential for any significant antioxidant properties it may possess.

Role of the Amino Group for Target Interaction

The amino (-NH2) group is a key functional group that can participate in various biological interactions, including hydrogen bonding, which is crucial for binding to enzyme active sites or receptors. nih.gov In the case of this compound, the amino group is part of a 4-amino-3-hydroxybenzoic acid moiety. This structural motif is found in compounds that serve as precursors for more complex molecules. For example, 3-amino-5-hydroxybenzoic acid (an isomer) is the starting unit for the biosynthesis of the Hsp90 inhibitor geldanamycin. wikipedia.org The amino group is also critical in the synthesis of various heterocyclic compounds with pharmacological interest. nih.gov In a study of lipoxygenase inhibitors, a benzylamino benzenesulfonamide (B165840) scaffold was developed where the amino group was essential for the compound's structure and activity. nih.gov This indicates that the amino group in this compound is likely a primary site for forming key interactions with biological targets.

Synthesis and Evaluation of Derivatives and Analogs of this compound

The synthesis and evaluation of analogs are fundamental to understanding the chemical and biological profile of the parent compound. By systematically altering parts of the molecule, such as the ester, the acid precursor, or the substitution pattern on the benzoate ring, researchers can probe the function of each molecular component.

Related Phenoxyethyl Benzoate Analogs

Several analogs lacking one or both of the amino and hydroxyl groups on the benzoate ring have been synthesized and characterized, providing valuable comparative data.

2-Phenoxyethyl 4-aminobenzoate : This analog lacks the 3-hydroxyl group. It is a known chemical compound with documented physical and chemical properties. nih.govuni.lu Its synthesis would typically involve the esterification of 4-aminobenzoic acid with 2-phenoxyethanol (B1175444).

2-Phenoxyethyl 4-hydroxybenzoate : This analog lacks the 4-amino group. It is commercially available and its synthesis involves the esterification of 4-hydroxybenzoic acid. sigmaaldrich.comsigmaaldrich.com Studies on related parabens (alkyl esters of 4-hydroxybenzoic acid) show that the ester chain length can influence biological activity. researchgate.netnih.gov

2-Phenoxyethyl 2-hydroxybenzoate : This isomer, where the hydroxyl group is at position 2, has been synthesized by refluxing 2-hydroxybenzoic acid with 2-phenoxyethanol. najah.edu Its crystal structure has been determined, providing precise data on its bond lengths and angles. najah.eduresearchgate.net

Table 1: Physicochemical Properties of Related Phenoxyethyl Benzoate Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference from Parent Reference
2-Phenoxyethyl 4-aminobenzoate C₁₅H₁₅NO₃ 257.28 Lacks 3-hydroxyl group nih.gov
2-Phenoxyethyl 4-hydroxybenzoate C₁₅H₁₄O₄ 258.27 Lacks 4-amino group sigmaaldrich.com
2-Phenoxyethyl 2-hydroxybenzoate C₁₅H₁₄O₄ 258.27 Isomer (2-hydroxyl), lacks 4-amino group najah.edu
2-Phenoxyethyl isobutyrate C₁₂H₁₆O₃ 208.25 Benzoate replaced with isobutyrate nist.govnist.gov

Ester Analogs

Ethyl 4-amino-3-hydroxybenzoate : This compound features an ethyl ester instead of a phenoxyethyl ester. smolecule.comnih.gov It is recognized as a derivative of para-aminobenzoic acid and is commercially available for research purposes. smolecule.combldpharm.com Its structure combines both hydrophilic (amino, hydroxyl) and lipophilic (ethyl ester) characteristics. smolecule.com

Methyl 4-amino-3-hydroxybenzoate : This is the methyl ester analog, also known as orthocaine. scbt.comwisdomlib.orgbldpharm.comsigmaaldrich.com Research has been conducted to develop economical synthesis methods, such as the nitration of para-hydroxy methyl benzoate followed by a reduction step. wisdomlib.org It has been investigated for its potential to inhibit the neuraminidase enzyme in the influenza virus. biosynth.com

Table 2: Properties of Ester Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Reference
Ethyl 4-amino-3-hydroxybenzoate C₉H₁₁NO₃ 181.19 Ethyl nih.gov
Methyl 4-amino-3-hydroxybenzoate C₈H₉NO₃ 167.16 Methyl scbt.comsigmaaldrich.com

Acid Precursors

The foundational chemical scaffold for this compound is its corresponding carboxylic acid.

4-amino-3-hydroxybenzoic acid : This compound is the direct precursor to the title molecule, requiring esterification with 2-phenoxyethanol for its synthesis. sigmaaldrich.com It is a bio-based aromatic compound that can serve as a precursor for thermostable bioplastics. nih.govnih.gov Microbial production methods for this acid have been explored, for instance, using recombinant Corynebacterium glutamicum. nih.gov It is also a metabolite in certain bacteria, such as Bordetella sp. strain 10d, which breaks it down via a modified meta-cleavage pathway. nih.gov

Analogs with Modified Amino/Hydroxy Groups

The strategic modification of the 4-amino and 3-hydroxy groups on the benzoate ring is a common approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Research on related p-aminophenol derivatives offers valuable insights into the potential impact of such modifications.

Modification of the Amino Group:

The basicity and nucleophilicity of the amino group at the C4 position are significant for its interaction with biological targets. Alterations to this group can have profound effects on activity.

Acylation: Acetylation of the amino group, for instance, is a common metabolic pathway for p-aminophenol derivatives. In many cases, N-acetylated compounds retain biological activity, suggesting that this modification is well-tolerated. However, amides derived from aromatic acids, such as N-phenyl benzamides, tend to be less active or inactive. pharmacy180.com This indicates that the nature of the acyl group is a critical factor.

Alkyl- and Aryl-Substitution: Substitution on the nitrogen atom that reduces its basicity can lead to a decrease in activity, unless the substituent is metabolically labile and can be cleaved to release the active parent compound. pharmacy180.com

Modification of the Hydroxy Group:

The phenolic hydroxyl group at the C3 position is another key site for modification. Its ability to act as a hydrogen bond donor and its acidity are important for receptor binding.

Etherification: The conversion of the phenolic hydroxyl group into an ether can significantly impact a compound's activity and side-effect profile. For example, in some p-aminophenol derivatives, etherification with methyl or propyl groups has been shown to produce derivatives with greater side effects compared to their ethyl ether counterparts. pharmacy180.com This highlights the sensitivity of the biological response to the size and nature of the alkyl group.

The following table summarizes general SAR observations from related p-aminophenol derivatives, which may provide a framework for predicting the effects of similar modifications on this compound.

Modification Site Type of Modification General Observation on Activity Reference
4-Amino GroupAcylation (e.g., Acetylation)Activity often retained pharmacy180.com
4-Amino GroupFormation of Aromatic AmidesTends to decrease or abolish activity pharmacy180.com
3-Hydroxy GroupEtherification (Methyl/Propyl)May increase side effects compared to ethyl ether pharmacy180.com

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein.

For 2-Phenoxyethyl 4-amino-3-hydroxybenzoate, molecular docking studies would involve preparing a 3D model of the compound and docking it into the binding sites of various biologically relevant proteins. The selection of target proteins would be guided by the known activities of structurally similar compounds, such as other benzoate (B1203000) derivatives. The docking process yields a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the amino and hydroxyl groups on the benzene (B151609) ring, as well as the ester and ether linkages, would be expected to participate in hydrogen bonding with amino acid residues in a protein's active site.

While no specific docking studies for this compound are available, studies on other benzoic acid derivatives have successfully used this method to predict their binding to various enzymes.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are commonly used to calculate a molecule's geometry, energy levels of molecular orbitals (HOMO and LUMO), and electrostatic potential.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, these calculations would elucidate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map would further visualize the charge distribution, highlighting electron-rich areas (potential hydrogen bond acceptors) and electron-poor areas (potential hydrogen bond donors).

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the dynamics of its interaction with a target protein.

An MD simulation of this compound would involve placing the molecule in a simulated physiological environment (typically a box of water molecules with ions) and calculating the forces between atoms to model their motion. This would reveal the molecule's preferred conformations in solution. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By observing the trajectory of the simulation, researchers can determine if the ligand remains stably bound in the active site or if it dissociates. These simulations can also reveal changes in the protein's conformation upon ligand binding.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds based on their structural features.

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activities would be required. For each compound, a set of molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed activity. Once a statistically robust QSAR model is established, the descriptors for this compound could be calculated and its biological activity predicted.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Pre-clinical Contexts

ADME properties are critical for determining the viability of a compound as a drug candidate. Computational models are widely used in the early stages of drug discovery to predict these properties and filter out compounds with unfavorable ADME profiles.

For this compound, various in silico tools could be used to predict its ADME properties. These predictions are based on the molecule's structural and physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. For example, Lipinski's Rule of Five is a commonly used guideline to assess drug-likeness based on these properties. Predictions for metabolic stability would involve identifying potential sites of metabolism on the molecule, such as the ester linkage which could be susceptible to hydrolysis by esterases.

Predicted ADME Properties for this compound

PropertyPredicted Value/ClassificationSignificance
Molecular Weight~273.28 g/mol Likely compliant with drug-likeness rules.
LogP (Lipophilicity)Varies by prediction tool, but generally moderate.Influences absorption and distribution.
Hydrogen Bond Donors2 (from -OH and -NH2)Affects solubility and membrane permeability.
Hydrogen Bond Acceptors4 (from C=O, two O-ethers, and -OH)Affects solubility and membrane permeability.
Blood-Brain Barrier (BBB) PenetrationPrediction would depend on the model used.Important for CNS-targeting drugs.
Cytochrome P450 (CYP) InhibitionPrediction would identify potential for drug-drug interactions.Key for metabolic stability.

Note: The values in this table are illustrative and would need to be confirmed with specific prediction software.

Bioinformatics Prediction of Biological Activity

Bioinformatics tools can predict the potential biological activities of a compound by comparing its structural features to those of known bioactive molecules. This approach, often referred to as "target prediction" or "virtual screening," can help to identify potential protein targets for a new compound.

For this compound, its chemical structure would be used as a query to search large databases of chemical compounds with known biological activities. Algorithms would identify compounds with similar structures or pharmacophores and, based on the known targets of these similar compounds, generate a list of potential protein targets for this compound. These predictions can then be used to guide experimental testing and validation. For instance, given its structural similarity to other benzoate derivatives, potential activities could be related to anti-inflammatory or antimicrobial pathways.

Analytical Methodologies for 2 Phenoxyethyl 4 Amino 3 Hydroxybenzoate Research

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of "2-Phenoxyethyl 4-amino-3-hydroxybenzoate" and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Interactive Data Table: ¹H and ¹³C NMR Data for Related Compounds

CompoundNucleusSolventChemical Shifts (δ, ppm)
4-Amino-3-hydroxybenzoic acid¹H-Data available, specific shifts not detailed in abstract chemicalbook.com
2-(4-Fluorophenoxy)ethylamine¹HDMSO-d₆7.04–7.17 (m, 2H, ArF), 6.88–6.99 (m, 2H, ArO), 3.87 (t, 2H, J = 5.8 Hz, OCH₂), 2.85 (t, 2H, J = 5.8 Hz, CH₂N), 1.97 (bs, 2H, NH₂) nih.gov
2-(4-Fluorophenoxy)ethylamine¹³CDMSO-d₆156.3 (d, JCF = 235.5 Hz), 155.0 (d, JCF = 1.8 Hz), 115.6 (d, J = 8.1 Hz), 115.6 (d, JCF = 22.9 Hz), 70.8, 40.9 nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within a molecule. For "this compound," key vibrational bands would be expected for the amine (N-H), hydroxyl (O-H), ester (C=O), and ether (C-O) functionalities, in addition to aromatic C-H and C=C stretching. The IR spectrum of the related "Methyl 3-amino-4-hydroxybenzoate" has been well-documented, showing characteristic peaks that confirm its structure. nist.gov Similarly, IR data for "4-hydroxybenzoic acid" shows distinctive peaks for the carboxylic acid and phenolic hydroxyl groups. researchgate.net

Interactive Data Table: Characteristic IR Absorptions for Related Compounds

CompoundFunctional GroupWavenumber (cm⁻¹)Source
Methyl 3-amino-4-hydroxybenzoate-Solid (split mull), Fluorolube for 3800-1330 cm⁻¹, Nujol for 1330-400 cm⁻¹ nist.gov
4-hydroxybenzoic acidAcidic C=O1663 researchgate.net
4-hydroxybenzoic acidPhenolic -OH1588 researchgate.net
4-hydroxybenzoic acidCarboxylic acid -OH3449 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of a compound. The structure of "Methyl 3-amino-4-hydroxybenzoate" has been verified by mass spectrometry. nist.gov For "4-Amino-3-hydroxybenzoic acid," GC-MS analysis shows a top peak at m/z 153, corresponding to the molecular ion. nih.gov The mass spectrum of "2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate" has also been reported. spectrabase.com

Interactive Data Table: Mass Spectrometry Data for Related Compounds

CompoundTechniqueKey Fragments (m/z)Source
4-Amino-3-hydroxybenzoic acidGC-MSTop Peak: 153, 2nd Highest: 136, 3rd Highest: 80 nih.gov
Methyl 3-amino-4-hydroxybenzoate-Structure verified by mass spectrometry nist.gov
2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoateGC/MS- spectrabase.com

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, Dry Column Flash Chromatography)

Chromatographic methods are essential for the separation, purification, and analytical assessment of "this compound" and its intermediates. High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of the final compound and related derivatives. nih.gov The synthesis of "Methyl 3-amino-4-hydroxybenzoic acid" utilized Thin Layer Chromatography (TLC) to monitor the reaction progress and confirm the purity of the synthesized compounds. wisdomlib.org

For the purification of related compounds, methods like dry column flash chromatography could be employed, although specific examples for the target compound are not detailed in the provided search results. The synthesis of related "2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates" involved recrystallization from isopropyl alcohol for purification. nih.gov

A validated HPLC method for the simultaneous determination of 2-phenoxyethanol (B1175444) and parabens in a pharmaceutical gel has been developed, which could be adapted for the analysis of "this compound". nih.gov

Crystallography and Solid-State Characterization (e.g., X-ray diffraction, crystal packing analysis)

The solid-state structure of a compound, determined through techniques like X-ray diffraction, provides definitive proof of its three-dimensional arrangement and intermolecular interactions. While a crystal structure for "this compound" is not available, the crystal structure of "4-Amino-3-hydroxybenzoic acid" has been reported. nih.gov This information is valuable for understanding the hydrogen bonding and packing arrangements that might be present in derivatives like the target compound.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

Future research could focus on optimizing the synthesis of 2-Phenoxyethyl 4-amino-3-hydroxybenzoate. The parent acid, 4-amino-3-hydroxybenzoic acid, can be prepared by the reduction of 4-nitro-3-hydroxybenzoic acid using reagents like tin and hydrochloric acid. prepchem.com Another approach involves the displacement of a halo group with a hydroxide (B78521) in a 3-nitro-4-halobenzoic acid derivative, followed by reduction of the nitro group. google.com

Standard esterification procedures, such as Fischer-Speier esterification using an acid catalyst or Steglich esterification, could then be employed to couple 4-amino-3-hydroxybenzoic acid with 2-phenoxyethanol (B1175444). A key research challenge will be the development of regioselective and high-yielding synthetic routes that minimize the need for protecting groups on the reactive amino and phenolic hydroxyl functionalities. Exploration of enzymatic catalysis or flow chemistry could offer greener and more efficient alternatives to traditional batch processing.

Discovery of New Biological Activities Beyond Current Findings

The parent scaffold, 4-amino-3-hydroxybenzoic acid, and its derivatives are known to possess biological activity. chemicalbook.com For instance, certain derivatives have been investigated for their antibacterial properties. biocrick.com Furthermore, 4-hydroxybenzoic acid, a related structure, exhibits antioxidant and anti-inflammatory properties. rupahealth.com

Future studies should aim to screen this compound against a wide array of biological targets. Given its structural similarity to precursors of bioactive molecules, it could be evaluated for:

Antimicrobial Activity: Testing against a broad panel of pathogenic bacteria and fungi.

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways.

Anticancer Properties: Screening against various cancer cell lines, as many phenolic compounds and their derivatives show cytotoxic effects. rupahealth.com Novel 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor properties in preclinical studies. nih.gov

Enzyme Inhibition: Assessing its potential as an inhibitor for enzymes like sphingosine (B13886) kinase, a target for which the parent acid is used in inhibitor preparation. chemicalbook.com

Development of Advanced Pre-clinical Models for Efficacy Evaluation

Should initial screenings reveal significant biological activity, the next step involves evaluation in advanced preclinical models. mdpi.com Depending on the therapeutic area, these could include:

In Vitro Models: Utilizing 2D and 3D cell cultures, including co-culture and organoid models, to better mimic the physiological environment of human tissues. mdpi.com For potential anticancer activity, models could include human cancer cell lines like MCF-7 (breast) and IGROV-1 (ovarian). nih.gov

In Vivo Models: If in vitro data is promising, efficacy can be tested in established animal models. For example, anti-inflammatory activity could be assessed using a carrageenan-induced paw edema model in rodents. For anticancer evaluation, xenograft models where human tumors are grown in immunocompromised mice are standard. jcancer.orgresearchgate.net Advanced techniques using image-guided irradiation of orthotopic tumors can provide valuable data on both efficacy and normal tissue toxicity. nih.gov

Ex Vivo Models: The use of patient-derived tissues can offer insights into the compound's effects in a more clinically relevant setting. For example, the CFU-GM (granulocyte-macrophage colony-forming unit) assay using human bone marrow can assess potential toxicity. jcancer.org

Design of Next-Generation Analogs with Enhanced Biological Profiles

The process of lead optimization involves the systematic design and synthesis of structural analogs to improve potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org For this compound, future research could explore a variety of structural modifications.

Table 1: Potential Strategies for Analog Design

Molecular Section Modification Strategy Rationale
Benzoic Acid Core Substitution at the 2, 5, or 6 positions To enhance binding affinity and selectivity for the biological target.
Phenolic Hydroxyl Group Conversion to an ether or replacement with other functional groups To modulate solubility, metabolic stability, and hydrogen bonding capacity.
Amino Group Acylation or conversion to other nitrogen-containing functional groups To alter basicity, improve cell permeability, and explore different binding interactions.

| Phenoxyethyl Chain | Variation of the linker length or substitution on the terminal phenyl ring | To optimize pharmacokinetic properties and explore additional binding pockets on the target protein. |

This iterative process of design, synthesis, and testing is central to medicinal chemistry and could lead to the discovery of next-generation compounds with superior therapeutic potential. researchgate.netdrugdesign.org

Integration with Modern Drug Discovery Paradigms

The journey of a small molecule like this compound from a chemical entity to a potential drug candidate can be significantly accelerated by its integration into modern drug discovery workflows. nih.gov

High-Throughput Screening (HTS): The compound can be included in large chemical libraries for HTS campaigns to rapidly identify initial "hits" against a multitude of biological targets. frontiersin.org

Computer-Aided Drug Design (CADD): Molecular modeling techniques, such as docking simulations, can predict the binding mode and affinity of the compound to protein targets. This structural biology insight is critical for understanding its mechanism of action and for guiding the rational design of more potent analogs. frontiersin.orgmdpi.com

Fragment-Based Drug Discovery (FBDD): The core fragments of the molecule (e.g., 4-amino-3-hydroxybenzoic acid or phenoxyethanol) could be screened for weak binding to a target protein, providing starting points for growing a more potent lead compound.

Contribution to Understanding Fundamental Biological Processes

Small molecules are powerful tools for probing biological systems. nih.govwikipedia.org If this compound is found to selectively modulate a specific protein or pathway, it can be used as a chemical probe. nih.gov Such probes allow researchers to study the function of a particular biological target in a dose-dependent and temporally controlled manner, which is often an advantage over genetic techniques. nih.gov For example, the parent acid is known to be metabolized by certain bacteria via a meta-cleavage pathway, and studying this process helps in understanding microbial metabolism. biocrick.comchemicalbook.com The ester derivative could be used to investigate how such modifications affect these or other fundamental cellular processes.

Application in Chemical Biology Tools

Beyond its potential therapeutic applications, this compound could be developed into a sophisticated chemical biology tool. nih.gov By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) handle, to a non-critical position on the molecule, researchers can:

Visualize the compound's distribution within cells.

Identify its direct binding partners through pull-down assays followed by mass spectrometry.

Quantify target engagement in living systems.

These chemical biology approaches can reveal novel mechanisms of action and help to better understand the complex interactions between small molecules and the cellular machinery. nih.govbroadinstitute.org

Table 2: List of Chemical Compounds

Compound Name
This compound
4-amino-3-hydroxybenzoic acid
2-phenoxyethanol
4-nitro-3-hydroxybenzoic acid
2-(4-aminophenyl)benzothiazoles
4-hydroxybenzoic acid
Sphingosine
Biotin
Carrageenan

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-phenoxyethyl 4-amino-3-hydroxybenzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves esterification between 4-amino-3-hydroxybenzoic acid and 2-phenoxyethanol. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with 4-DMAP (4-dimethylaminopyridine) as a catalyst .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for acid:alcohol), temperature (60–80°C), and reaction time (12–24 hours) to improve yield. Catalytic systems like calcium 4-amino-3-hydroxybenzoate with CO₂ can synergistically enhance yields in related reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm ester linkage and aromatic substitution patterns (e.g., δ 4.4–4.6 ppm for –OCH₂CH₂O–) .
    • FT-IR : Identify ester carbonyl (~1700 cm⁻¹) and hydroxyl/amine groups (~3300 cm⁻¹) .
  • Chromatography :
    • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ = 302.3 g/mol) .

Advanced: How can researchers resolve contradictions in hydrogen bonding patterns during crystallographic analysis of this compound?

Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., chains, rings) and identify dominant motifs. For example, intramolecular H-bonds between –NH₂ and –OH groups may compete with intermolecular interactions .
  • Validation Tools : Use SHELXL for refinement and PLATON/ADDSYM to check for missed symmetry or disorder .
  • Data Collection : High-resolution X-ray diffraction (<1.0 Å) reduces ambiguity. If contradictions persist (e.g., conflicting bond lengths), consider temperature-dependent crystallography or neutron diffraction .

Advanced: What experimental strategies elucidate the catalytic synergy between calcium 4-amino-3-hydroxybenzoate and CO₂ in organic reactions?

Answer:

  • Mechanistic Probes :
    • In situ FT-IR : Monitor CO₂ adsorption on the catalyst surface.
    • Kinetic Studies : Compare reaction rates with/without CO₂ to quantify activation energy changes .
  • Catalyst Characterization :
    • XRD : Confirm structural integrity and phase purity (e.g., simulated vs. experimental patterns) .
    • TGA/DSC : Assess thermal stability and CO₂ desorption profiles.
  • Optimization : Vary CO₂ pressure (1–10 bar) and catalyst loading (5–20 mol%) to maximize yield (e.g., from 28% to 94% in benzimidazole synthesis) .

Advanced: How should researchers address discrepancies in cytotoxicity data between structurally analogous benzoate derivatives?

Answer:

  • Structural Comparison : Compare substituent positions (e.g., 4-hydroxy vs. 2-hydroxy). For example, 2-phenoxyethyl 4-hydroxybenzoate shows higher cytotoxicity (IC₅₀ <62.5 µg/mL) than the 2-hydroxy analog due to enhanced DNA intercalation via H-bonding .
  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7) and exposure times (24–48 hours).
    • Normalize data to positive controls (e.g., doxorubicin) and solvent effects.
  • Computational Modeling : Perform docking studies to predict binding affinities with DNA or target enzymes .

Advanced: What methodologies are employed to study bacterial degradation pathways of 4-amino-3-hydroxybenzoate derivatives?

Answer:

  • Metabolic Pathway Analysis :
    • Isotope Labeling : Track ¹³C/¹⁵N-labeled substrates in Bordetella sp. to identify intermediates like 2-amino-5-carboxymuconic-6-semialdehyde .
    • Enzyme Assays : Purify dioxygenases (e.g., 2-amino-3-hydroxybenzoate-2,3-dioxygenase) and measure activity via UV-Vis (λ = 340 nm for ring cleavage products) .
  • Genomic Tools : Use knockout mutants or CRISPR-Cas9 to validate gene clusters responsible for degradation.

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Studies :
    • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
    • Analytical Monitoring : HPLC to quantify degradation products (e.g., free acid or alcohol).
  • Crystallinity Assessment : Compare XRD patterns before/after storage to detect polymorphic changes .

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